2-(2-Chlorophenyl)-2-methylpropanenitrile

Description

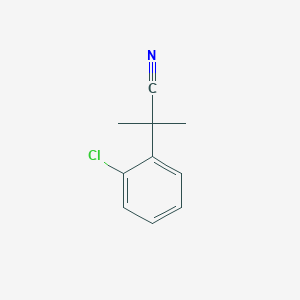

2-(2-Chlorophenyl)-2-methylpropanenitrile is a nitrile-substituted aromatic compound characterized by a chlorophenyl group at the ortho position and a methyl-branched propane backbone. The nitrile group (-CN) confers reactivity for further chemical modifications, such as hydrolysis to carboxylic acids or participation in nucleophilic additions. This compound is structurally tailored for applications in pharmaceutical intermediates, agrochemicals, and materials science due to its balance of aromatic stability and functional versatility.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLIGTNPTVJPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as ketamine, primarily target the n-methyl-d-aspartate receptor (nmdar) in the central nervous system.

Mode of Action

Related compounds like ketamine function as antagonists of the nmdar. They inhibit the activity of these receptors, leading to various downstream effects.

Biochemical Pathways

Related compounds have been shown to affect the unfolded protein response (upr) pathway. For instance, a derivative of phenformin, 2-(2-chlorophenyl)ethylbiguanide, was found to attenuate ATF4 and GRP78, typical downstream targets of the UPR.

Pharmacokinetics

Ketamine has a bioavailability of 16-20% when taken orally, and its elimination half-life is 2.5-3 hours. These properties can impact the bioavailability and therapeutic efficacy of the compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions. It has been used in the synthesis of ketamine, a drug used in both veterinary and human medicine

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. These interactions could potentially explain some of its effects at the molecular level.

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function

Dosage Effects in Animal Models

Related compounds have been shown to have significant effects at different dosages

Transport and Distribution

Related compounds have been shown to be transported and distributed within cells and tissues

Subcellular Localization

Related compounds have been shown to be localized in specific subcellular compartments

Biological Activity

2-(2-Chlorophenyl)-2-methylpropanenitrile, with the molecular formula C10H10ClN and a molecular weight of approximately 181.65 g/mol, is an organic compound notable for its unique structure, which combines a chlorophenyl group with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and pharmacological applications.

Chemical Structure and Properties

The compound features a two-carbon chain linked to a chlorobenzene ring and a nitrile group, which contributes to its chemical reactivity. The presence of the chlorophenyl substituent enhances its electrophilic character, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

- Antiprotozoal Activity : Derivatives synthesized from this compound have demonstrated antiprotozoal properties, highlighting its potential in treating parasitic infections.

- Neuropharmacological Effects : Similar compounds have been studied for their anticonvulsant and antinociceptive activities, suggesting that this compound may also possess neuroprotective qualities.

The mechanism by which this compound exerts its biological effects primarily involves its role as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to:

- Inhibition of Enzymatic Activity : By forming covalent bonds with active site residues in enzymes, the compound may inhibit their function.

- Modulation of Signaling Pathways : The interaction with receptors could alter signaling cascades, impacting cellular responses.

Research Findings and Data

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Antiprotozoal Activity | Modifications increased activity by up to nine-fold compared to unmodified compounds. | |

| Neuropharmacological Effects | Demonstrated improved protective index values compared to standard anticonvulsants. | |

| Enzyme Interaction Studies | Shown to modulate enzyme activity significantly, suggesting potential therapeutic uses. |

Case Studies

- Antiprotozoal Activity : A study synthesized indazole derivatives from this compound, revealing enhanced antiprotozoal activity due to specific substitutions on the phenyl ring. The most effective derivative exhibited a nine-fold increase in activity compared to its precursors.

- Neuropharmacological Evaluation : In a comparative study against valproic acid, certain analogs of this compound displayed superior efficacy in protecting against seizures in animal models, indicating potential for development as anticonvulsants.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)-2-methylpropanenitrile | Not provided | C₁₀H₁₀ClN | 193.66 | Nitrile, Chlorophenyl | Pharmaceutical Intermediates |

| 2-(2-Bromophenyl)-2-methylpropanenitrile | 57775-06-1 | C₁₀H₁₀BrN | 229.10 | Bromophenyl, Nitrile | Organic Synthesis |

| Procyazine | 32889-48-8 | C₁₀H₁₃ClN₆ | 260.71 | Triazine, Cyclopropylamino | Herbicide |

| 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | 1226776-95-9 | C₉H₁₁N₃ | 161.20 | Aminopyridyl, Nitrile | OLED Materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.